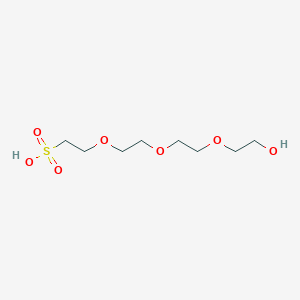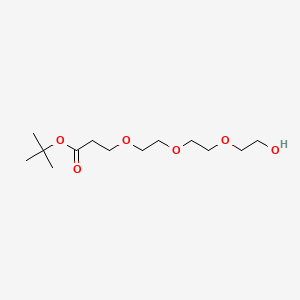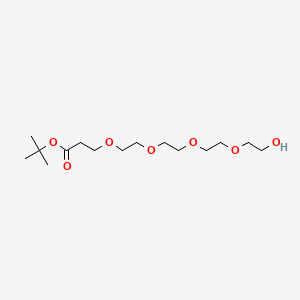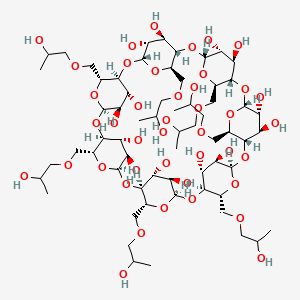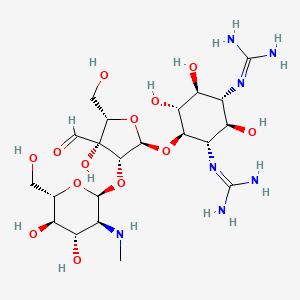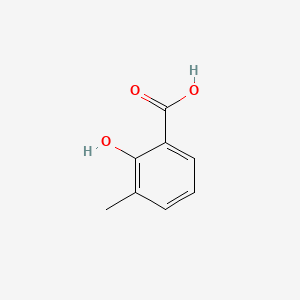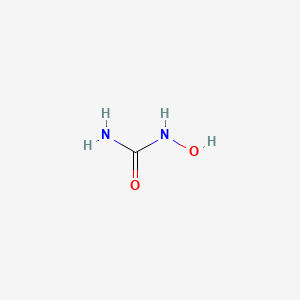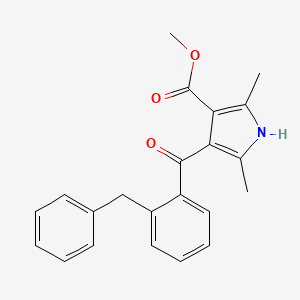
Fraxinellone
Overview
Description
Fraxinellone is a naturally occurring compound classified as a degraded limonoid. It is primarily isolated from the root bark of plants belonging to the Rutaceae and Meliaceae families, such as Dictamnus dasycarpus and Melia azedarach . This compound has garnered significant attention due to its diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Fraxinellone is a natural compound that has been isolated from the root bark of Dictamnus plants . It has been found to exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects .
Target of Action
This compound primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) , Heat shock protein 47 (Hsp47) , and Programmed death-ligand 1 (PD-L1) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. Hsp47 is a collagen-specific molecular chaperone that plays a crucial role in the biosynthesis of procollagen. PD-L1 is a protein that has been shown to play a major role in suppressing the immune system during cancer and other diseases.
Mode of Action
This compound interacts with its targets in several ways. It acts as a potent and rapid activator of the Nrf2-mediated antioxidant defense system . It also forms stable complexes with Hsp47 at the protein-collagen interface . Furthermore, it inhibits PD-L1 expression by downregulating the STAT3 and HIF-1α signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the expression of Nrf2 target genes, including Gpx4, Sod1, and Nqo1 . These genes are involved in the body’s defense against oxidative stress. It also interferes with the Hsp47-collagen interaction, which may affect collagen biosynthesis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After intravenous administration of 5.0 mg/kg this compound, it was found that this compound has a good recovery rate in plasma, ranging from 98.04% to 101.94% .
Result of Action
The action of this compound results in several molecular and cellular effects. It provides robust protection against insults such as glutamate excitotoxicity and reactive oxygen species production . It also shows significant neuroprotective activity and has the potential to be a valuable candidate for cancer treatment by targeting PD-L1 .
Action Environment
The stability of this compound varies depending on the environment. It has been found to be more stable in nitrogen than in air . In water, the action of this compound is an endothermic reaction, indicating that the this compound solution is relatively stable in a pure water system . This compound cannot remain stable in the atmosphere and can be degraded in the natural environment .
Biochemical Analysis
Biochemical Properties
Fraxinellone interacts with several biomolecules, including enzymes and proteins. It is metabolized by the enzyme CYP450, specifically through the metabolization of its furan rings . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
This compound has been found to induce hepatotoxicity in zebrafish through oxidative stress and the transporters pathway . It increases the level of reactive oxygen species (ROS) and activates the JNK/P53 pathway, leading to apoptosis . Furthermore, it can induce cholestasis by down-regulating bile acid transporters P-gp, Bsep, and Ntcp .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits HIF-1α protein synthesis without affecting HIF-1α protein degradation . It also disrupts the interaction between HSP47 and collagen, which plays a key role in the development of intestinal fibrosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been found to induce liver injury and cause significant alterations in the metabolomics of zebrafish larvae .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to dose-dependently alleviate DSS-induced intestinal impairments in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the enzyme CYP450 in the metabolization of its furan rings . The addition of the CYP3A inhibitor ketoconazole significantly reduced the hepatotoxicity of this compound, indicating that its hepatotoxicity is induced through CYP3A metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been found to down-regulate bile acid transporters P-gp, Bsep, and Ntcp, which are involved in its transport and distribution .
Subcellular Localization
Current studies have focused more on its biochemical properties, cellular effects, and molecular mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fraxinellone can be synthesized through various methods. One common approach involves the solvent evaporation method to prepare crystalline this compound, followed by structural characterization using X-ray single crystal diffraction . Another method includes the modification of this compound’s structure to enhance its biological activities .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources. The extraction process is optimized to yield high purity this compound, which can then be used as a precursor for the synthesis of new insecticides and other bioactive compounds .
Chemical Reactions Analysis
Types of Reactions: Fraxinellone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.
Substitution: Substitution reactions involve replacing specific atoms or groups in this compound to create novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with improved insecticidal, antimicrobial, and anticancer activities .
Scientific Research Applications
Fraxinellone has a wide range of scientific research applications:
Chemistry: this compound serves as a valuable intermediate for the synthesis of other limonoids and bioactive compounds.
Medicine: this compound has shown promise in treating inflammatory diseases, cancer, and liver injuries
Industry: Its insecticidal properties are utilized in developing new insecticides for agricultural use.
Comparison with Similar Compounds
Fraxinellone is unique among degraded limonoids due to its specific structure and biological activities. Similar compounds include:
Dictamnine: Another limonoid with insecticidal properties.
Azadirachtin: A well-known insecticidal compound from the Meliaceae family.
Toosendanin: Exhibits insecticidal and antimicrobial activities.
This compound stands out due to its potent anti-inflammatory and anticancer properties, in addition to its insecticidal activity .
Properties
IUPAC Name |
(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYAFLHHHZVPRN-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951450 | |
| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28808-62-0 | |
| Record name | Fraxinellone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28808-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxinellone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028808620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fraxinellone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXINELLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HP328XN7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


